molecular formula C18H25NO2 B2616766 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 2125630-92-2

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

Cat. No. B2616766
CAS RN: 2125630-92-2
M. Wt: 287.403
InChI Key: BMTNMUFSUBCABF-UHFFFAOYSA-N
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Description

The compound “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Pharmacological Applications

One of the notable applications of compounds related to "1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one" includes the development of potent nonpeptide antagonists of the substance P (NK1) receptor, which are selective and exhibit significant potential for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991). Additionally, azabicycloalkanes have been explored for their analgesic properties, offering insights into the synthesis of non-narcotic analgesic agents, thereby highlighting their potential in pain management (Takeda et al., 1977).

Chemical Synthesis and Structural Analysis

The compound's framework has facilitated the synthesis of various derivatives with significant pharmacological and chemical properties. For instance, studies on the gold(III) tetrachloride salt of L-cocaine elucidate the potential for creating compounds with specific stereochemical configurations, which could have implications in medicinal chemistry (Wood et al., 2007). Furthermore, research into the synthesis of isotropanes and their dopamine uptake inhibition properties underlines the utility of azabicyclo[3.2.1]octane derivatives in the treatment of disorders such as cocaine abuse (Kim et al., 2003).

properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-17(13-7-5-4-6-8-13)18(20)19-14-9-10-15(19)12-16(11-14)21-2/h4-8,14-17H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTNMUFSUBCABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

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